molecular formula C13H14N6O2S2 B2991003 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1396792-90-7

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Cat. No. B2991003
CAS RN: 1396792-90-7
M. Wt: 350.42
InChI Key: GZHSCXDVBKAIPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C13H14N6O2S2 and its molecular weight is 350.42. The purity is usually 95%.
BenchChem offers high-quality N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photosynthetic Electron Transport Inhibition

Research by Vicentini et al. (2005) explored the inhibitory properties of pyrazole derivatives, including compounds similar to the one , on photosynthetic electron transport. They found that some compounds exhibited significant inhibitory properties, impacting the light-driven reduction of ferricyanide by isolated spinach chloroplasts. This suggests potential applications in understanding photosynthetic processes and developing related inhibitors (Vicentini et al., 2005).

Cytotoxicity and Anticancer Applications

Hassan et al. (2014) synthesized and characterized various pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including structures similar to the compound . They assessed their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in anticancer research (Hassan et al., 2014).

Anti-Influenza Virus Activity

A study by Hebishy et al. (2020) described the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, which showed significant anti-influenza A virus activity. This highlights the potential use of such compounds in antiviral research, particularly against the H5N1 subtype of the bird flu influenza (Hebishy et al., 2020).

Antimycobacterial Activity

Research by Gezginci et al. (1998) synthesized and tested pyridines and pyrazines, including derivatives similar to the compound , against Mycobacterium tuberculosis. This study offers insights into the potential use of such compounds in developing treatments against tuberculosis (Gezginci et al., 1998).

Insecticidal Applications

A study by Fadda et al. (2017) utilized a precursor similar to the compound to synthesize various heterocycles. These compounds were tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis, indicating potential applications in pest control (Fadda et al., 2017).

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2S2/c1-2-22-13-18-17-12(23-13)16-10(20)8-6-19(7-8)11(21)9-5-14-3-4-15-9/h3-5,8H,2,6-7H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHSCXDVBKAIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.